Buclilate, also known as S-2,3,4-trichloroallyl di-isopropylthiocarbamate, is a molecule primarily studied for its potential applications in plant pathology. Research suggests it exhibits fungicidal activity against various fungal pathogens affecting crops, including:
The exact mechanism by which buclilate exerts its fungicidal effect is still under investigation. However, research suggests it might disrupt the fungal cell wall biosynthesis or interfere with essential metabolic pathways within the fungus .
Bucrilate, also known as isobutyl cyanoacrylate, is an organic compound with the molecular formula C₈H₁₁NO₂. It belongs to the class of cyanoacrylates, which are characterized by their rapid polymerization and strong adhesive properties. Bucrilate is primarily utilized as a tissue adhesive in medical applications, enabling the adhesion of tissue to tissue or tissue to non-tissue surfaces, such as prostheses. Its effectiveness in forming strong bonds quickly makes it a preferred choice in surgical procedures and wound closure techniques .
In a medical context, bucrilate acts as a topical tissue adhesive. During the polymerization process triggered by moisture, bucrilate forms strong bonds with the tissue surfaces it comes in contact with, effectively closing wounds []. The mechanism involves the cyanoacrylate group reacting with nucleophilic groups (electron-donating groups) present in tissue proteins.
Bucrilate undergoes polymerization when exposed to moisture, leading to the formation of long-chain polymers. This reaction is initiated by the presence of water, which acts as a catalyst. The general reaction can be represented as follows:
This polymerization process results in a solid adhesive mass that exhibits excellent mechanical strength and biocompatibility . Additionally, bucrilate can react with various functional groups present in biological tissues, further enhancing its adhesive properties.
Bucrilate demonstrates significant biological activity as a bactericidal agent. Its application in wound closure not only facilitates healing but also minimizes the risk of infection due to its antimicrobial properties. Studies have shown that bucrilate can effectively inhibit bacterial growth, making it suitable for use in surgical settings where sterility is crucial . Furthermore, its biocompatibility ensures that it does not elicit adverse immune responses when applied to living tissues.
The synthesis of bucrilate involves the reaction of cyanoacetic acid with isobutylene oxide under acidic conditions. The process typically includes the following steps:
This method allows for high yields and purity of the final product, making it suitable for commercial production .
Its rapid setting time and strong bonding capabilities make it an invaluable tool in various medical procedures .
Research has identified several biological targets that interact with bucrilate. Studies indicate that it binds effectively to proteins and other biomolecules present in tissues, which enhances its adhesive properties. Additionally, interaction studies have shown that bucrilate can influence cellular responses during wound healing processes, promoting tissue regeneration and repair .
Bucrilate shares similarities with other cyanoacrylates but exhibits unique properties that distinguish it from them. Below are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl Cyanoacrylate | C₅H₇NO₂ | Faster polymerization rate |
Methyl Cyanoacrylate | C₄H₆NO₂ | Lower viscosity |
Octyl Cyanoacrylate | C₁₀H₁₃NO₂ | Enhanced flexibility and waterproofing |
Uniqueness of Bucrilate:
Irritant